4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

Catalog No.
S917635
CAS No.
1160260-54-7
M.F
C14H9Cl3O2
M. Wt
315.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

CAS Number

1160260-54-7

Product Name

4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoyl chloride

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C14H9Cl3O2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2

InChI Key

AHNBJIPQTHTYDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl

4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2C_{14}H_{9}Cl_{3}O_{2} and a molecular weight of 315.58 g/mol. This compound is recognized for its utility in scientific research, particularly in the fields of proteomics and medicinal chemistry. It serves as a reagent in various

  • Nucleophilic Substitution Reactions: The chloride atom can be replaced by various nucleophiles, leading to the formation of substituted products.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although the exact reagents and conditions will influence the outcome.

Common reagents used in these reactions include bases such as sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

The biological activity of 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride is primarily linked to its role as a chemical probe in proteomics. It interacts with proteins and enzymes, allowing researchers to study protein functions and interactions. Its reactivity with amino acid residues can lead to modifications that are essential for understanding various biological processes.

The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction between 4-hydroxybenzoyl chloride and 2,4-dichlorobenzyl chloride. This reaction is often facilitated by a base such as pyridine or triethylamine. The general reaction scheme can be represented as follows:

4 hydroxybenzoyl chloride+2 4 dichlorobenzyl chlorideBase4 2 4 Dichlorobenzyl oxy benzoyl chloride\text{4 hydroxybenzoyl chloride}+\text{2 4 dichlorobenzyl chloride}\xrightarrow{\text{Base}}\text{4 2 4 Dichlorobenzyl oxy benzoyl chloride}

This method allows for the efficient formation of the desired compound under controlled conditions.

4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride finds applications in various fields:

  • Proteomics Research: It is used to synthesize compounds that study protein interactions and functions.
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and may serve as a precursor for developing new drugs.
  • Chemical Synthesis: It acts as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride focus on its ability to modify proteins through nucleophilic attack on specific residues. These modifications can alter protein function or stability, making it a valuable tool for understanding protein dynamics in biological systems.

Several compounds share structural similarities with 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chlorideC14H9Cl3O2C_{14}H_{9}Cl_{3}O_{2}Different chlorination pattern; used similarly in proteomics.
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chlorideC14H8BrCl2O2C_{14}H_{8}BrCl_{2}O_{2}Contains bromine; potential differences in reactivity.
3-[(2,6-Dichlorobenzyl)oxy]benzoyl chlorideC14H9Cl3OC_{14}H_{9}Cl_{3}ODifferent dichlorination pattern; may exhibit varied biological activity.

The uniqueness of 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride lies in its specific reactivity profile and applications in proteomics and medicinal chemistry. Its ability to modify proteins distinguishes it from other similar compounds that may not have the same level of specificity or utility in biological studies.

XLogP3

5.4

Dates

Modify: 2023-08-16

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